

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of BMS-986318

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Compound of Interest

Compound Name: BMS-986318

Cat. No.: B15144742

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Introduction

BMS-986318 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR).^{[1][2][3][4]} FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism.^{[1][5][6][7][8]} As a master regulator of these pathways, FXR has emerged as a promising therapeutic target for various metabolic and liver diseases, including Nonalcoholic Steatohepatitis (NASH).^{[1][2][5][6][9]} **BMS-986318** is under investigation for the treatment of NASH.^{[1][2]} These application notes provide a summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **BMS-986318**, along with detailed protocols for key in vitro and in vivo assays.

Pharmacokinetic Profile

Preclinical Pharmacokinetics in Mice

The pharmacokinetic profile of **BMS-986318** has been evaluated in C57B6 mice. The compound exhibits low clearance, reasonable oral bioavailability, a low volume of distribution, and is highly bound to plasma proteins.^[1]

Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg, Solution)	Oral (3 mg/kg, Suspension)
Clearance (mL/min/kg)	3.8	-	-
Vdss (L/kg)	0.4	-	-
Half-life (h)	1.3	-	-
Cmax (μM)	-	1.8	1.2
Tmax (h)	-	0.5	2
AUC (μM*h)	-	4.6	4.9
Bioavailability (%)	-	34	36

Data from Carpenter, J., et al. (2021).[1]

Expected Human Pharmacokinetics

While a planned Phase 1 clinical trial in healthy volunteers (NCT04082741) was withdrawn, the pharmacokinetic properties of other non-bile acid FXR agonists, such as tropifexor, can provide insights into the expected human profile of **BMS-986318**.[\[10\]](#) Generally, these compounds are orally available with a pharmacokinetic profile suitable for once-daily dosing.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Pharmacodynamic Profile

In Vitro Potency

BMS-986318 is a potent activator of the FXR receptor in vitro.

Assay	EC50 (nM)
FXR Gal4 Reporter Assay	53
SRC-1 Recruitment Assay	350

Data from MedchemExpress.[\[3\]](#)[\[13\]](#)

Preclinical In Vivo Pharmacodynamics in Mice

Oral administration of **BMS-986318** in mice demonstrated robust engagement of the FXR target.

Biomarker	Effect (at 3 mg/kg)
Liver FGF15 mRNA	19-fold increase
Liver CYP7A1 mRNA	94% reduction

Data from Carpenter, J., et al. (2021).[\[2\]](#)

Expected Human Pharmacodynamics

Based on the mechanism of action and data from other FXR agonists in clinical trials, administration of **BMS-986318** in humans is expected to lead to:

- Increased plasma FGF19: A key downstream mediator of FXR activation in the gut.[\[10\]](#)[\[11\]](#)
[\[14\]](#)
- Decreased serum C4 (7 α -hydroxy-4-cholesten-3-one): A biomarker for the inhibition of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[\[14\]](#)

Experimental Protocols

In Vitro Assays

1. FXR Gal4 Reporter Gene Assay

This assay measures the ability of a compound to activate the ligand-binding domain (LBD) of FXR.

- Cell Line: HEK293 cells or similar.
- Reagents:
 - Expression vector for a fusion protein of the Gal4 DNA-binding domain and the FXR-LBD.

- Reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
- Transfection reagent.
- Cell culture medium and supplements.
- **BMS-986318** and reference FXR agonist.
- Luciferase assay substrate.
- Protocol:
 - Co-transfect cells with the Gal4-FXR-LBD expression vector and the Gal4-luciferase reporter vector.
 - Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **BMS-986318** or a reference agonist for 18-24 hours.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

2. Steroid Receptor Coactivator-1 (SRC-1) Recruitment Assay

This assay measures the ligand-dependent recruitment of the coactivator SRC-1 to the FXR-LBD.

- Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Reagents:
 - Recombinant GST-tagged FXR-LBD.
 - Recombinant His-tagged SRC-1 peptide containing the LXXLL motif.
 - Europium-labeled anti-GST antibody.

- Allophycocyanin (APC)-labeled anti-His antibody.
- **BMS-986318** and reference FXR agonist.
- Assay buffer.
- Protocol:
 - In a 384-well plate, add the GST-FXR-LBD, His-SRC-1, and a serial dilution of **BMS-986318**.
 - Incubate for 1 hour at room temperature.
 - Add the Europium-labeled anti-GST and APC-labeled anti-His antibodies.
 - Incubate for 2 hours at room temperature.
 - Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
 - Calculate the ratio of the emission at 665 nm to 615 nm and plot against the compound concentration to determine the EC50.

In Vivo Assays

1. Pharmacokinetic Study in Mice

- Animals: Male C57B6 mice.
- Formulations:
 - Intravenous: **BMS-986318** dissolved in a suitable vehicle (e.g., 5% ethanol, 90% PEG400, 5% TPGS).[1]
 - Oral (Solution): **BMS-986318** dissolved in a suitable vehicle.
 - Oral (Suspension): **BMS-986318** suspended in a vehicle such as 0.5% Methocel A4M with 0.1% Tween 80.[1][2]

- Protocol:
 - Administer **BMS-986318** to mice via intravenous or oral gavage routes at the desired dose.
 - Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital bleeding.
 - Process blood to obtain plasma.
 - Analyze the concentration of **BMS-986318** in plasma samples using LC-MS/MS.
 - Calculate pharmacokinetic parameters using appropriate software.

2. Pharmacodynamic (Target Engagement) Study in Mice

- Animals: Male C57B6 mice.
- Protocol:
 - Administer **BMS-986318** or vehicle orally to mice.
 - At a predetermined time point after dosing (e.g., 6 hours), euthanize the animals and collect liver tissue.
 - Isolate total RNA from the liver tissue.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes (e.g., FGF15, SHP, CYP7A1).
 - Normalize the gene expression data to a housekeeping gene and compare the expression levels in the treated group to the vehicle control group.

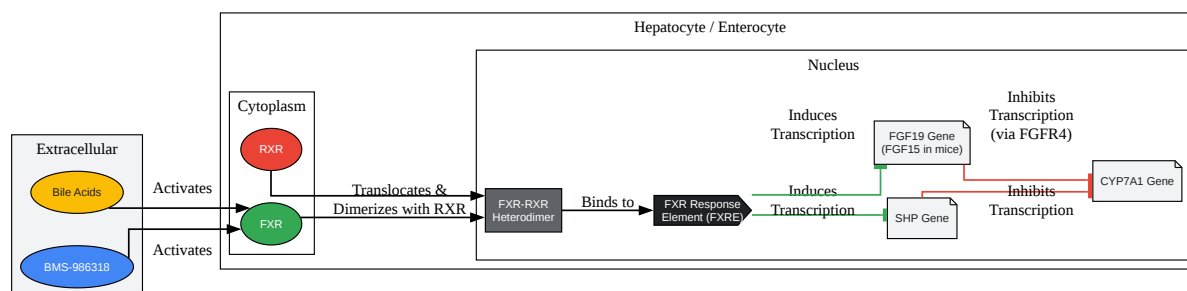
3. Bile Duct Ligation (BDL) Model of Liver Fibrosis in Mice

This model is used to evaluate the anti-fibrotic efficacy of compounds.[\[15\]](#)

- Animals: Male mice (e.g., C57BL/6).

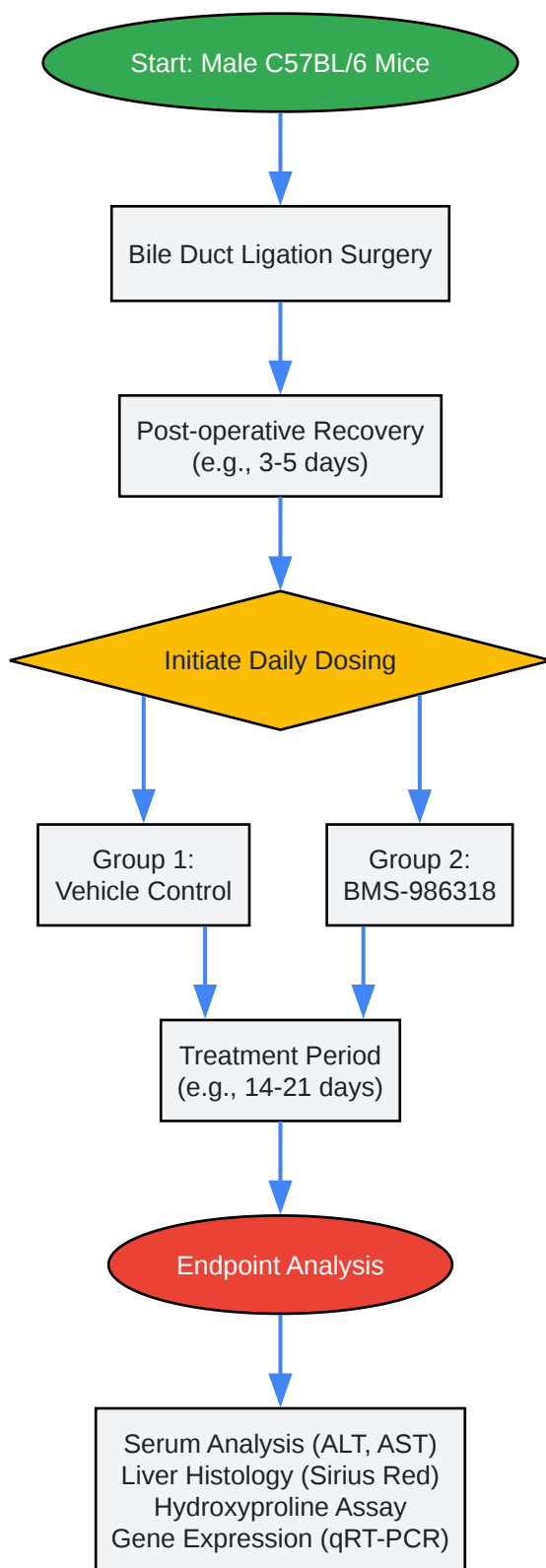
- Surgical Procedure:
 - Anesthetize the mouse.
 - Make a midline abdominal incision to expose the common bile duct.
 - Ligate the common bile duct in two locations and cut between the ligatures.[\[16\]](#)
 - Suture the abdominal wall in two layers.
 - Provide post-operative care, including analgesics and fluid support.[\[17\]](#)
- Treatment Protocol:
 - Allow the animals to recover for a few days after surgery.
 - Begin daily oral administration of **BMS-986318** or vehicle.
 - Continue treatment for a specified duration (e.g., 14-21 days).
- Efficacy Endpoints:
 - At the end of the study, collect blood and liver tissue.
 - Measure serum markers of liver injury (e.g., ALT, AST, bilirubin).
 - Assess liver fibrosis by histological staining (e.g., Sirius Red) and measurement of hydroxyproline content.
 - Analyze the expression of fibrotic genes (e.g., collagen, α -SMA) in the liver via qRT-PCR.

Visualizations



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Caption: FXR Signaling Pathway Activation by **BMS-986318**.



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Caption: Workflow for the Bile Duct Ligation (BDL) Efficacy Model.

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